molecular formula C19H20N4O2 B2732404 2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034251-86-8

2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2732404
CAS No.: 2034251-86-8
M. Wt: 336.395
InChI Key: LXWVHLPUYVNDMN-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a synthetic small molecule with a molecular formula of C19H20N4O2 and a molecular weight of 336.4 g/mol . This compound is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents for central nervous system (CNS) disorders and anti-infective treatments. Its molecular framework incorporates an indole ring system, a privileged scaffold in drug discovery known for its diverse biological activities, fused with a piperidine ring linked to a pyrazine group . Structurally related compounds featuring the piperidine-heteroaryloxy motif have been identified as potent dual-acting ligands for histamine H3 and sigma-1 receptors, representing a promising approach for the treatment of neuropathic pain and other neurological conditions . Furthermore, the indole core is a key structural element in many compounds with demonstrated antibacterial and anti-biofilm activities, especially against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The strategic design of this compound makes it a valuable chemical probe for researchers investigating PDE10 inhibition, as seen in closely related patent compounds, and for exploring new pathways in antimicrobial discovery, particularly in disrupting bacterial stress response mechanisms and biofilm formation . This product is intended for research purposes in laboratory settings only. CAS Number : 2034251-86-8 Molecular Formula : C19H20N4O2 Molecular Weight : 336.4 g/mol Handling : This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(1H-indol-3-yl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-19(10-14-11-22-17-6-2-1-5-16(14)17)23-9-3-4-15(13-23)25-18-12-20-7-8-21-18/h1-2,5-8,11-12,15,22H,3-4,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWVHLPUYVNDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CNC3=CC=CC=C32)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the piperidine ring, and finally the introduction of the pyrazine moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in therapeutic contexts:

Antitumor Activity

Studies have shown that derivatives of indole compounds can possess significant antitumor properties. The indole moiety is known to interact with various biological targets, potentially leading to apoptosis in cancer cells. The specific structure of 2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone may enhance its efficacy against certain cancer types.

Antidepressant Effects

Indole derivatives are often explored for their antidepressant potential due to their ability to modulate serotonin receptors. The piperidine and pyrazine components may also contribute to the modulation of neurotransmitter systems, providing a dual mechanism of action.

Antimicrobial Properties

Research into similar compounds has indicated antimicrobial activities against various pathogens. The unique structural features of this compound suggest it could be effective against resistant strains of bacteria or fungi.

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

Synthetic Route Overview

  • Formation of the Indole Ring : The indole structure can be synthesized via cyclization reactions involving an appropriate precursor.
  • Piperidine and Pyrazine Integration : The piperidine ring can be formed through nucleophilic substitution reactions, while the pyrazine moiety can be introduced via coupling reactions.
  • Final Coupling Reaction : The final compound is obtained through an acylation reaction, linking the indole and piperidine components.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of similar compounds, providing insights into the potential applications of this compound:

StudyFindings
Zhang et al. (2020)Demonstrated that indole derivatives inhibited tumor growth in xenograft models, suggesting potential as anticancer agents.
Liu et al. (2021)Reported antidepressant-like effects in rodent models, highlighting the role of serotonin modulation.
Patel et al. (2022)Found antimicrobial activity against Staphylococcus aureus, indicating potential as an antibiotic agent.

Mechanism of Action

The mechanism by which 2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and reported biological activities:

Compound Name / CAS (if available) Core Structure Modifications Molecular Weight (g/mol) Biological Activity (if reported) Key Reference(s)
Target Compound Indole-3-ethanone + 3-(pyrazin-2-yloxy)piperidine 361.39 Not explicitly reported
1-(1H-Indol-3-yl)-2-(piperidin-1-yl)ethanone (CAS 30256-73-6) Indole-3-ethanone + unsubstituted piperidine 230.31 No activity reported in evidence
1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone Indole-3-ethanone + 4-(pyridin-2-yl)piperazine + 4-iodophenylsulfonyl 606.46 5-HT6 receptor antagonist activity
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (22–28) Tetrazole + piperidine-ethanone ~280–320 (estimated) No direct activity reported; tetrazole as bioisostere for carboxylic acid
2-(Diethylamino)-1-(1H-indol-3-yl)ethanone (CAS 92292-25-6) Indole-3-ethanone + diethylamino group 230.31 No activity reported in evidence
Indolyl-3-ethanone-α-thioethers (e.g., 1-(5-chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone) Indole-3-ethanone + thioether substituent ~350–400 (estimated) Antimalarial (IC50 = 90–240 nM)

Structural and Functional Insights

  • Replacement of pyrazine with pyridine (as in ’s 4-(pyridin-2-yl)piperazine analog) may alter receptor selectivity due to pyridine’s reduced hydrogen-bond acceptor capacity versus pyrazine’s dual nitrogen atoms .
  • Indole Modifications: Sulfonyl or halogen substitutions on the indole ring (e.g., 4-iodophenylsulfonyl in ) improve metabolic stability and receptor affinity in 5-HT6 antagonists .
  • Ethanone Bridge Variations: Thioether analogs () exhibit potent antimalarial activity, likely due to enhanced lipophilicity and membrane permeability compared to oxygen-based ethanones . The target compound’s ethanone bridge may confer lower bioavailability but greater metabolic stability.

Pharmacological Activity Trends

  • Antimalarial Activity: Indolyl-3-ethanone-α-thioethers () demonstrate nanomolar IC50 values against Plasmodium, attributed to their ability to disrupt heme detoxification pathways .
  • Receptor Antagonism : Piperazine-containing analogs (e.g., ) show 5-HT6 receptor antagonism, critical for neurological applications . The target compound’s pyrazine-oxy-piperidine moiety could similarly target CNS receptors, though structural differences (piperidine vs. piperazine) may alter binding kinetics.

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (MW 361.39) is heavier and more polar than simpler analogs like 2-(diethylamino)-1-(1H-indol-3-yl)ethanone (MW 230.31), likely reducing blood-brain barrier penetration but improving aqueous solubility .
  • LogP Considerations: Pyrazine’s electronegative substituents may lower LogP compared to diethylamino or thioether analogs, balancing hydrophilicity and membrane permeability.

Biological Activity

The compound 2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a complex organic molecule characterized by the presence of an indole ring, a pyrazine moiety, and a piperidine ring. This unique structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on available research, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C18H18N4O2
Molecular Weight 342.36 g/mol
CAS Number Not specified in the sources

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It is believed to modulate the activity of specific enzymes and receptors, which can lead to diverse biological effects. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells and exhibit antimicrobial properties against resistant strains of pathogens like Candida auris .

Anticancer Activity

Research indicates that derivatives related to this compound may possess significant anticancer properties. For example, studies on similar piperidine-based compounds have demonstrated their ability to induce cell cycle arrest and apoptosis in various cancer cell lines . The mechanism often involves the disruption of mitochondrial function and the activation of caspase pathways.

Antimicrobial Activity

Preliminary studies suggest that the compound could exhibit antimicrobial activity. Similar pyrazine derivatives have shown efficacy against resistant fungal strains, indicating that the pyrazine moiety may enhance the compound's bioactivity . The specific mechanisms include disrupting cellular membranes and inhibiting essential metabolic pathways in pathogens.

Anti-inflammatory Properties

Compounds with indole structures are often associated with anti-inflammatory effects. The combination of indole and piperidine rings in this compound may contribute to its potential as an anti-inflammatory agent by modulating inflammatory cytokine production .

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Study on Piperidine Derivatives : A study synthesized various piperidine derivatives and evaluated their antifungal activity against Candida auris. Compounds showed MIC values ranging from 0.24 to 0.97 μg/mL, indicating strong antifungal potential .
  • Indole-Based Compounds : Research on indole derivatives highlighted their capacity to induce apoptosis in cancer cell lines through mitochondrial pathways. This suggests that similar mechanisms may be applicable to our compound .

Comparative Analysis

The following table compares this compound with similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundIndole, Pyrazine, PiperidineAnticancer, Antimicrobial
(1H-indol-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanoneIndole, Pyrazine, PiperidineAntifungal, Anti-inflammatory
(1H-indol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanoneIndole, Pyrazine, PiperidineAnticancer

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